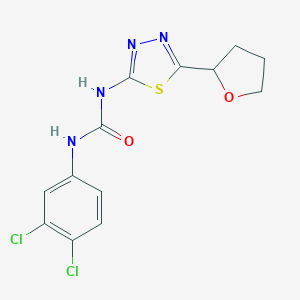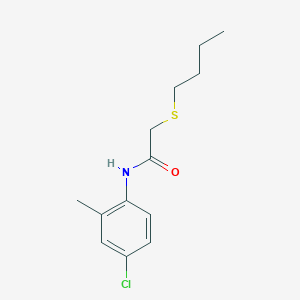
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide, also known as BSI-201, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. This compound has been shown to have potential therapeutic effects in cancer treatment.
Mécanisme D'action
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide binds to the catalytic domain of PARP enzymes, preventing their activity. This leads to the accumulation of DNA damage, particularly in cancer cells that have defects in DNA repair pathways. The increased DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has been shown to have potent anti-tumor effects in preclinical studies. In addition to sensitizing cancer cells to DNA-damaging agents, N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This compound has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has potent anti-tumor effects and can be used in combination with other cancer therapies. However, N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer and the specific DNA repair pathways involved.
Orientations Futures
There are several future directions for research on N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide. One area of interest is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict which patients will respond to PARP inhibition. N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide may also have potential applications in other diseases, such as neurodegenerative disorders. Overall, N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide is a promising compound that has the potential to improve cancer treatment and other areas of medicine.
Méthodes De Synthèse
The synthesis of N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide involves a series of chemical reactions starting from 4-iodoaniline and benzene sulfonyl chloride. The intermediate product is then reacted with trifluoroacetic anhydride and ethylamine to obtain the final product.
Applications De Recherche Scientifique
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has been extensively studied for its potential use in cancer treatment. PARP enzymes play a crucial role in DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death. N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This compound has also been investigated for its potential use in combination with other cancer therapies.
Propriétés
Formule moléculaire |
C14H10F3IN2O2S |
|---|---|
Poids moléculaire |
454.21 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-iodophenyl)ethanimidamide |
InChI |
InChI=1S/C14H10F3IN2O2S/c15-14(16,17)13(19-11-8-6-10(18)7-9-11)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
Clé InChI |
UQLIKJJWJIQZEW-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C(F)(F)F)\NC2=CC=C(C=C2)I |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)I |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)

